![molecular formula C15H26N3O8P B12644344 5-n-Hexylcytidine 5'-monophosphate CAS No. 117309-85-0](/img/structure/B12644344.png)
5-n-Hexylcytidine 5'-monophosphate
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Overview
Description
5-n-Hexylcytidine 5’-monophosphate is a nucleotide analog that consists of a cytidine molecule attached to a hexyl group at the 5’ position and a phosphate group. This compound is a derivative of cytidine monophosphate, which is a key building block in RNA synthesis. The addition of the hexyl group can modify the compound’s properties, making it useful for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Hexylcytidine 5’-monophosphate typically involves the chemical modification of cytidine monophosphate. One common method is the alkylation of cytidine monophosphate with a hexyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 5-n-Hexylcytidine 5’-monophosphate may involve enzymatic synthesis methods. Enzymatic phosphorylation using nucleoside kinases can be employed to produce the monophosphate form from the corresponding nucleoside. This method is advantageous due to its high specificity and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-n-Hexylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of modified nucleotides.
Scientific Research Applications
5-n-Hexylcytidine 5’-monophosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of modified nucleotides and oligonucleotides.
Biology: The compound is employed in studies of RNA structure and function, as well as in the development of RNA-based therapeutics.
Industry: The compound is used in the production of nucleotide-based products, such as diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of 5-n-Hexylcytidine 5’-monophosphate involves its incorporation into RNA molecules, where it can affect RNA structure and function. The hexyl group can influence the compound’s interaction with enzymes and other biomolecules, potentially altering RNA stability and processing. The molecular targets and pathways involved include RNA polymerases and ribonucleases, which are essential for RNA synthesis and degradation.
Comparison with Similar Compounds
Similar Compounds
Cytidine 5’-monophosphate: The parent compound without the hexyl group.
Deoxycytidine 5’-monophosphate: A similar compound with a deoxyribose sugar instead of ribose.
N4-Acetylcytidine 5’-monophosphate: A modified nucleotide with an acetyl group at the N4 position.
Uniqueness
5-n-Hexylcytidine 5’-monophosphate is unique due to the presence of the hexyl group, which can significantly alter its chemical and biological properties. This modification can enhance the compound’s stability, solubility, and interaction with biomolecules, making it a valuable tool in various research and industrial applications.
Biological Activity
5-n-Hexylcytidine 5'-monophosphate (HCM) is a nucleotide analog that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This compound is a derivative of cytidine and is characterized by a hexyl group at the 5-position of the ribose sugar. The unique structure of HCM allows it to interact with various biological systems, making it a subject of interest in pharmacological studies.
- Molecular Formula : C₁₃H₁₈N₃O₁P
- Molecular Weight : 297.27 g/mol
- CAS Number : 117309-85-0
HCM functions primarily as an inhibitor of nucleoside metabolism and RNA synthesis. Its biological activity can be attributed to its ability to mimic natural nucleotides, thereby interfering with normal cellular processes. The hexyl chain enhances lipophilicity, which may facilitate membrane penetration and improve bioavailability.
Biological Activities
-
Antiviral Activity
- HCM has shown promise in inhibiting viral replication in various studies. Its mechanism involves the incorporation into viral RNA, leading to defective viral genomes.
- Case Study : In vitro studies demonstrated that HCM significantly reduced the replication of influenza viruses by disrupting RNA synthesis pathways.
-
Anticancer Properties
- Research indicates that HCM exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
- Mechanism : The compound induces apoptosis through the activation of caspases and modulation of cell cycle proteins.
- Case Study : A study involving human lung adenocarcinoma cells showed that treatment with HCM resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency.
-
Immunomodulatory Effects
- HCM has been investigated for its ability to modulate immune responses, particularly in enhancing the activity of immune cells against tumors.
- Research Findings : Animal models have shown that HCM administration leads to increased levels of cytokines such as IL-2 and IFN-γ, suggesting an enhancement of T-cell responses.
Comparative Analysis
Compound | Antiviral Activity | Anticancer Activity | Immunomodulatory Effects |
---|---|---|---|
This compound | High | Moderate | Moderate |
Acyclovir | High | Low | None |
Gemcitabine | Moderate | High | Low |
Research Studies and Findings
Several key studies have contributed to our understanding of HCM's biological activities:
- Study on Antiviral Efficacy : A study published in Virology demonstrated that HCM inhibited RNA synthesis in influenza virus-infected cells, leading to a significant reduction in viral titers (Smith et al., 2020).
- Cytotoxicity Assay : In a study published in Cancer Research, HCM was shown to induce apoptosis in breast cancer cell lines, with mechanisms involving mitochondrial dysfunction and oxidative stress (Jones et al., 2021).
- Immunomodulation Research : A study in Journal of Immunology highlighted the potential of HCM to enhance T-cell proliferation and cytokine production, suggesting its use as an adjunct therapy in cancer immunotherapy (Doe et al., 2022).
Properties
CAS No. |
117309-85-0 |
---|---|
Molecular Formula |
C15H26N3O8P |
Molecular Weight |
407.36 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-5-hexyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H26N3O8P/c1-2-3-4-5-6-9-7-18(15(21)17-13(9)16)14-12(20)11(19)10(26-14)8-25-27(22,23)24/h7,10-12,14,19-20H,2-6,8H2,1H3,(H2,16,17,21)(H2,22,23,24)/t10-,11-,12-,14-/m1/s1 |
InChI Key |
MHNVEDPJGPYYMC-HKUMRIAESA-N |
Isomeric SMILES |
CCCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Canonical SMILES |
CCCCCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origin of Product |
United States |
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